Cowanin vs. DAPT: Cancer-Cell Cytotoxicity Despite Weaker Notch Reporter Inhibition
In a luciferase-based Notch signaling assay, cowanin inhibited the pathway with an IC50 of 2.4 µM, whereas the classic γ-secretase inhibitor DAPT was approximately 20-fold more potent (IC50 0.12 µM) [1]. However, when evaluated for cytotoxicity against human leukemic HPB-ALL cells, cowanin displayed an IC50 of 7.5 µM—markedly stronger than DAPT (IC50 >20 µM). In normal human embryonic kidney HEK293 cells, cowanin's IC50 was 15.1 µM, indicating a selectivity window [1].
| Evidence Dimension | Notch pathway inhibition vs. cancer-cell cytotoxicity |
|---|---|
| Target Compound Data | Notch IC50: 2.4 µM; HPB-ALL IC50: 7.5 µM; HEK293 IC50: 15.1 µM |
| Comparator Or Baseline | DAPT: Notch IC50 0.12 µM; HPB-ALL IC50 >20 µM |
| Quantified Difference | DAPT is 20× more potent on Notch reporter; cowanin is >2.7× more cytotoxic to HPB-ALL cells |
| Conditions | Notch luciferase reporter assay in HeLa-derived cells; FMCA cytotoxicity assay in HPB-ALL and HEK293 cells after 24–48 h exposure. |
Why This Matters
For researchers selecting a Notch-pathway inhibitor for oncology studies, cowanin offers a distinct functional profile: it uncouples strong cancer-cell killing from potent Notch transcriptional repression, unlike DAPT.
- [1] Arai MA, Akamine R, Tsuchiya A, Yoneyama T, Koyano T, Kowithayakorn T, Ishibashi M. The Notch inhibitor cowanin accelerates nicastrin degradation. Sci Rep. 2018;8(1):5376. doi:10.1038/s41598-018-23698-4. View Source
